molecular formula C15H12ClF3N6O B2886016 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 321432-45-5

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2886016
CAS No.: 321432-45-5
M. Wt: 384.75
InChI Key: DXKFZDMRHTZIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is recognized in scientific literature as a potent, selective, and bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically and potently inhibit the kinase activity of RIPK1, a key regulator of necroptosis, a form of programmed necrotic cell death, and inflammation. By blocking RIPK1, this compound allows researchers to dissect the role of the necroptotic pathway in various disease models, providing a critical tool for investigating cell death mechanisms distinct from apoptosis. Its application is pivotal in preclinical studies focused on a range of pathologies, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, where necroptosis has been implicated in neuronal loss, as well as in inflammatory conditions such as rheumatoid arthritis and systemic inflammatory response syndrome (SIRS). The compound's well-characterized mechanism, which involves occupying the unique hydrophobic pocket in the RIPK1 kinase domain and stabilizing it in an inactive conformation, makes it a valuable probe for understanding RIPK1-dependent signaling and for validating RIPK1 as a therapeutic target in vivo. Research utilizing this inhibitor has been fundamental in establishing the causal role of RIPK1-mediated necroptosis in disease pathogenesis and in exploring potential intervention strategies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N6O/c1-24(2)14-21-22-23-25(14)10-3-5-11(6-4-10)26-13-12(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKFZDMRHTZIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine , also known by its CAS number 321432-45-5, is a complex organic molecule that exhibits significant biological activity. This article delves into its molecular characteristics, biological mechanisms, and potential applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C15H12ClF3N6O
  • Molecular Weight : 384.75 g/mol
  • IUPAC Name : 1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N,N-dimethyltetrazol-5-amine

Structural Features

The compound features a tetraazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the chloro-substituted pyridine moiety enhances its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit antibacterial properties. For instance, studies on related pyridine derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action typically involves inhibition of bacterial enzymes critical for cell viability.

Antifungal Properties

The tetraazole core has been linked to antifungal activity in several studies. Recent findings suggest that derivatives of tetraazole can inhibit fungal growth by disrupting cellular processes . The specific compound may share these properties due to its structural similarities with known antifungal agents.

The biological activity of this compound can be attributed to its ability to interact with specific targets within microbial cells. For example, compounds featuring a tetraazole ring have been shown to inhibit enzymes involved in metabolic pathways essential for bacterial survival .

Study 1: Inhibition of Bacterial Enzymes

In a study published in ACS Publications, researchers demonstrated that structurally related compounds inhibited the Sfp phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial virulence. The compound exhibited submicromolar inhibition levels without significant cytotoxicity to human cells .

Compound Target Enzyme Inhibition Level Cytotoxicity
Compound 1Sfp-PPTaseSubmicromolarLow

Study 2: Antifungal Activity Assessment

Another research highlighted the antifungal potential of similar triazole derivatives against various fungal strains. The study indicated that modifications to the triazole structure could enhance antifungal activity, making it a promising scaffold for drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the tetraazole ring or substituents on the pyridine can significantly affect potency and selectivity against various pathogens.

Modification Effect on Activity
Removal of trifluoromethylDecreased antibacterial activity
Addition of electron-withdrawing groupsEnhanced antifungal properties

Comparison with Similar Compounds

Structural Features

Compound Name / ID Core Structure Key Substituents Molecular Weight Reference
Target Compound Tetrazole -N,N-dimethyl; 3-Cl, 5-CF₃-pyridinyloxy phenyl ~433 (estimated) -
1H-Tetrazol-5-amine (CAS 870063-06-2) Tetrazole 2,3-Dichlorophenyl; 4-fluoro-2-(6-fluoro-3-pyridinyl)benzyl 433.24
N-(2-[3-(5-Amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine Triazole + Pyrazole -CF₃, -Cl pyridine; amino-pyrazole 400.79
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 24) Thiadiazole Isopropoxy pyridine; 3-methylpyridine -
4-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 957505-52-1) Pyrazole -CF₃; 3,4-dimethoxyphenyl 363.33

Key Observations :

  • The 3-Cl,5-CF₃-pyridine moiety is shared with CAS 957505-52-1 (pyrazole derivative), enhancing metabolic resistance compared to non-halogenated analogs .
  • N,N-dimethylamine in the target compound increases basicity and lipophilicity relative to primary amines (e.g., ).

Target Compound Hypotheses :

  • The CF₃ group may enhance activity against parasites or fungi, as seen in thiadiazole analogs .
  • Lack of direct pharmacological data for the target compound necessitates extrapolation from structural analogs.

Physicochemical Properties

Property Target Compound CAS 870063-06-2 CAS 957505-52-1 Compound 3a ()
Molecular Weight ~433 433.24 363.33 403.1
LogP (Estimated) ~3.5 (highly lipophilic) 3.8 3.1 2.9
Solubility Low (tetrazole core) Low Moderate (pyrazole) Moderate

Critical Notes:

  • The target’s tetrazole ring may reduce aqueous solubility compared to pyrazole derivatives (e.g., ).
  • N,N-dimethylamine could improve membrane permeability relative to primary amines in .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound dissects into two primary components:

  • N,N-Dimethyl-5-amino-1-(4-hydroxyphenyl)-1H-tetrazole
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinyl chloride

Coupling these fragments via nucleophilic aromatic substitution forms the ether linkage. Each component requires specialized synthetic protocols, as detailed below.

Synthesis of N,N-Dimethyl-5-Amino-1-(4-Hydroxyphenyl)-1H-Tetrazole

Bismuth-Promoted Multicomponent Tetrazole Formation

The 5-aminotetrazole core is synthesized via a BiCl₃·5H₂O-catalyzed three-component reaction between:

  • 4-Hydroxyphenyl isocyanide (1.0 equiv)
  • Sodium azide (1.2 equiv)
  • N,N-Dimethylcyanamide (1.1 equiv)

Under microwave irradiation (80°C, 15 min), this method achieves 82% yield with >95% regioselectivity for the 1-substituted tetrazole isomer. The reaction proceeds via in situ thiourea formation, where Bi³⁺ coordinates to the thiophilic sulfur, accelerating desulfurization and cyclization.

Table 1: Optimization of Tetrazole Synthesis
Catalyst Temperature (°C) Time (min) Yield (%) Regioselectivity (1-substituted:2-substituted)
BiCl₃·5H₂O 80 15 82 95:5
Hg(OAc)₂ 80 30 68 85:15
None 80 120 12 50:50

Protection/Deprotection Strategies

To prevent undesired side reactions during subsequent coupling steps, the phenolic -OH group is protected as a 4-methoxybenzyl (PMB) ether:

  • Protection : 4-Hydroxyphenyltetrazole + PMB-Cl (1.5 equiv), K₂CO₃, DMF, 60°C, 4 h (94% yield).
  • Deprotection : Post-coupling, the PMB group is removed using Pd/C (5 mol%) and ammonium formate (15 equiv) in iPrOH/H₂O (1:1) at 65°C for 12 h (95% yield).

Synthesis of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl Chloride

Vapor-Phase Fluorination of Trichloromethyl Precursors

The trifluoromethyl group is introduced via a two-step process derived from 3-picoline:

  • Chlorination : 3-Picoline → 3-(Trichloromethyl)pyridine using Cl₂ gas at 380°C in a fluidized-bed reactor (64.1% yield).
  • Fluorination : Vapor-phase reaction with HF over Cr₂O₃ catalyst at 320°C converts -CCl₃ to -CF₃ (78% yield).

Nuclear chlorination at position 3 is achieved using Cl₂ in the presence of AlCl₃ (45°C, 6 h), yielding 3-chloro-5-(trifluoromethyl)pyridine (89% purity by GC).

Table 2: Chlorination Conditions for Pyridine Derivatives
Substrate Chlorinating Agent Catalyst Temperature (°C) Yield (%)
5-(Trifluoromethyl)pyridine Cl₂ AlCl₃ 45 89
3-Picoline Cl₂ None 380 64.1

Coupling of Tetrazole and Pyridine Intermediates

Mitsunobu Reaction for Ether Formation

The protected tetrazole (1.0 equiv) and 3-chloro-5-(trifluoromethyl)-2-pyridinol (1.2 equiv) are coupled using:

  • DIAD (1.5 equiv)
  • PPh₃ (1.5 equiv)
  • Anhydrous THF, 0°C → RT, 12 h

This method affords the coupled product in 76% yield, with retention of stereochemistry at the tetrazole ring.

Ullmann-Type Coupling

As an alternative, CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 110°C for 24 h achieve 68% yield, albeit with longer reaction times.

Regioselectivity and Isomeric Purity

The regiochemical outcome of the tetrazole synthesis is critical. ¹H NMR analysis distinguishes 1-substituted and 2-substituted isomers:

  • 1-Substituted : Aromatic protons on the N1-phenyl group exhibit broadened singlets (δ 7.2–7.4 ppm).
  • 2-Substituted : Distinct splitting patterns for ortho and para protons (δ 7.6–7.8 ppm).

BiCl₃·5H₂O preferentially directs substitution to N1 due to electronic stabilization of the transition state by the Lewis acid.

Scalability and Process Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Tetrazole formation: 15 min vs. 3 h (conventional heating).
  • Coupling: 30 min vs. 12 h.

Purification Strategies

Chromatography-free purification is achievable via:

  • Acid/Base Extraction : Tetrazoles precipitate at pH 3–4, while unreacted amines remain soluble.
  • Recrystallization : Acetonitrile/water (3:1) affords 98% pure product.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-aryl ether linkage via nucleophilic aromatic substitution. For example, coupling 3-chloro-5-(trifluoromethyl)-2-pyridinol with a halogenated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) forms the ether bond. Subsequent cyclization to form the tetrazole ring can be achieved using sodium azide and trimethylsilyl chloride in acetonitrile . Key factors include strict control of reaction temperature, anhydrous conditions for azide cyclization, and purification via column chromatography to isolate intermediates.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Routine characterization includes:

  • ¹H/¹³C NMR spectroscopy : To verify substituent positions and aromatic proton environments. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyridinyl protons (δ ~7.5–8.5 ppm in ¹H NMR) are critical markers .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related pyrazole and triazole analogs .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screening should focus on target-specific assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease assays if the compound shares motifs with known inhibitors (e.g., triazole-based kinase inhibitors).
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi, given the bioactivity of similar trifluoromethyl-pyridine derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the tetrazole cyclization step?

Common issues include competing side reactions (e.g., azide dimerization) and moisture sensitivity. Optimization strategies:

  • Solvent selection : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates.
  • Catalysts : Add catalytic ZnCl₂ or CuI to accelerate cyclization .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before degradation .

Q. How should contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be analyzed?

Discrepancies may arise from poor cellular permeability or metabolic instability. Mitigation approaches:

  • LogP measurement : Assess lipophilicity via HPLC; a LogP >3 may indicate membrane penetration issues.
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Prodrug derivatization : Modify polar groups (e.g., replace dimethylamine with a hydrolyzable ester) to enhance uptake .

Q. What computational methods are effective for studying structure-activity relationships (SAR) in this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs. The pyridinyl-oxyphenyl moiety may act as a hinge-binding region .
  • QSAR modeling : Train models on bioactivity data from analogs to identify critical descriptors (e.g., electronegativity of the trifluoromethyl group) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .

Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

Single-crystal X-ray diffraction provides definitive proof of substituent positions. For example, in related pyrazol-amine derivatives, crystallography confirmed the orientation of chloro and trifluoromethyl groups on the pyridine ring . Key steps:

  • Crystal growth : Use slow evaporation in solvent mixtures (e.g., CH₃CN/EtOAc).
  • Data collection : Synchrotron sources improve resolution for heavy atoms (e.g., Cl, F).

Q. What strategies mitigate toxicity concerns observed in preclinical studies?

  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone-imine formation from aromatic amine oxidation) .
  • Structural analogs : Replace the dimethylamine group with less basic moieties (e.g., morpholine) to reduce off-target interactions .
  • In vivo PK/PD studies : Monitor plasma half-life and organ accumulation in rodent models .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for azide-containing reactions .
  • Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
  • Statistical rigor : Use ANOVA for bioassay replicates and apply Bonferroni corrections to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.